molecular formula C31H28NO7P B613602 Fmoc-4-phosphono-Phe(Bzl)-OH CAS No. 943148-45-6

Fmoc-4-phosphono-Phe(Bzl)-OH

Cat. No.: B613602
CAS No.: 943148-45-6
M. Wt: 557.5 g/mol
InChI Key: SUZIBVOZBLUGME-LJAQVGFWSA-N
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Description

Fmoc-4-phosphono-Phe(Bzl)-OH: is a synthetic amino acid derivative used primarily in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a phosphono group attached to the phenyl ring, and a benzyl ester. This unique structure makes it valuable in various biochemical and medicinal research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-4-phosphono-Phe(Bzl)-OH typically involves multiple steps:

    Protection of the Amino Group: The amino group of phenylalanine is protected using the Fmoc group.

    Phosphorylation: The phenyl ring is phosphorylated using a suitable phosphorylating agent.

    Benzyl Ester Formation: The carboxyl group is esterified with benzyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, solvent choice, and catalysts, are employed to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phosphono group can undergo oxidation to form phosphonic acid derivatives.

    Reduction: The benzyl ester can be reduced to yield the corresponding carboxylic acid.

    Substitution: The Fmoc group can be removed under basic conditions to expose the free amino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Piperidine in dimethylformamide (DMF) for Fmoc deprotection.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Free carboxylic acid.

    Substitution: Free amino acid.

Scientific Research Applications

Chemistry

Fmoc-4-phosphono-Phe(Bzl)-OH is used in solid-phase peptide synthesis (SPPS) to introduce phosphono groups into peptides, which can alter their biochemical properties.

Biology

In biological research, this compound is used to study protein phosphorylation and its effects on protein function and signaling pathways.

Medicine

The compound is explored for its potential in developing peptide-based drugs, particularly those targeting phosphorylated proteins.

Industry

In the pharmaceutical industry, this compound is used in the synthesis of peptide therapeutics and diagnostic agents.

Mechanism of Action

The mechanism by which Fmoc-4-phosphono-Phe(Bzl)-OH exerts its effects involves the incorporation of the phosphono group into peptides. This modification can mimic natural phosphorylation, affecting protein-protein interactions, enzyme activity, and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-4-phosphono-Tyr(Bzl)-OH: Similar structure but with a tyrosine backbone.

    Fmoc-4-phosphono-Ser(Bzl)-OH: Similar structure but with a serine backbone.

Uniqueness

Fmoc-4-phosphono-Phe(Bzl)-OH is unique due to its phenylalanine backbone, which provides distinct hydrophobic interactions and steric effects compared to tyrosine and serine derivatives. This uniqueness makes it valuable for studying specific protein interactions and developing targeted therapeutics.

Properties

CAS No.

943148-45-6

Molecular Formula

C31H28NO7P

Molecular Weight

557.5 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[hydroxy(phenylmethoxy)phosphoryl]phenyl]propanoic acid

InChI

InChI=1S/C31H28NO7P/c33-30(34)29(18-21-14-16-23(17-15-21)40(36,37)39-19-22-8-2-1-3-9-22)32-31(35)38-20-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h1-17,28-29H,18-20H2,(H,32,35)(H,33,34)(H,36,37)/t29-/m0/s1

InChI Key

SUZIBVOZBLUGME-LJAQVGFWSA-N

Isomeric SMILES

C1=CC=C(C=C1)COP(=O)(C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)O

SMILES

C1=CC=C(C=C1)COP(=O)(C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)O

Canonical SMILES

C1=CC=C(C=C1)COP(=O)(C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)O

Synonyms

Fmoc-Ppa(Bzl)-OH

Origin of Product

United States

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